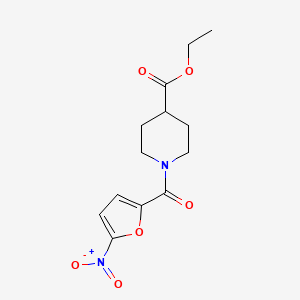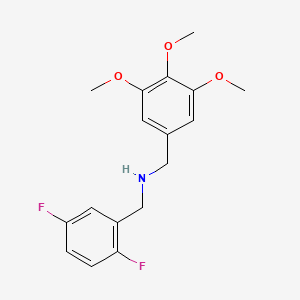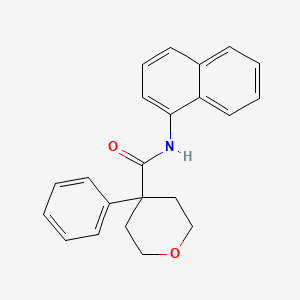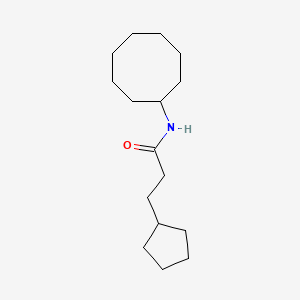
ethyl 1-(5-nitro-2-furoyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, a series of eight 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs) has been prepared in six stages with excellent regioselectivity .Molecular Structure Analysis
While the specific molecular structure of ethyl 1-(5-nitro-2-furoyl)-4-piperidinecarboxylate is not available, related compounds such as Ethyl 2-(5-nitro-2-furoyl)hydrazinecarboxylate and Ethyl 4-(5-{[(5-nitro-2-furoyl)amino]methyl}-2-pyridinyl)-1-piperazinecarboxylate have been analyzed.Applications De Recherche Scientifique
Antibacterial Agents Against ESKAPE Pathogens
Ethyl 1-(5-nitro-2-furoyl)-4-piperidinecarboxylate: has been identified as a compound with significant antibacterial activity, particularly against ESKAPE pathogens . These pathogens are known for their ability to “escape” the effects of antibacterial drugs and are a major cause of nosocomial infections. The compound’s efficacy surpasses that of nitrofurantoin, a commonly used antibiotic, suggesting its potential as a new antibacterial agent.
Synthesis of Heterocyclic Compounds
The compound serves as a key intermediate in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry . Heterocycles are found in many pharmaceuticals and are essential for creating drugs with various therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of ethyl 1-(5-nitro-2-furoyl)-4-piperidinecarboxylate show promising antimicrobial effects, especially against Gram-positive bacteria . This highlights its potential use in developing new antimicrobial agents to combat resistant bacterial strains.
Cancer Research
Compounds related to ethyl 1-(5-nitro-2-furoyl)-4-piperidinecarboxylate have shown activity against cancer cells, including colon and prostate cancer cells . This suggests that the compound or its derivatives could be explored further for potential anticancer properties.
Biotechnology Research
While specific data on biotechnological applications were not directly found, related compounds are used in proteomics research . This indicates that ethyl 1-(5-nitro-2-furoyl)-4-piperidinecarboxylate could have potential applications in biotechnological research, possibly as a proteomics tool or in the study of protein interactions.
Industrial Chemical Synthesis
The compound is involved in the synthesis of various industrial chemicals, serving as an intermediate in the production of more complex molecules . Its role in chemical synthesis underlines its importance in industrial processes, particularly in the pharmaceutical industry.
Environmental Impact Studies
Although specific environmental impact studies related to ethyl 1-(5-nitro-2-furoyl)-4-piperidinecarboxylate were not found, the safety and handling information of related compounds suggest that they must be managed carefully to prevent potential environmental harm .
Safety and Handling in Laboratory Settings
Safety data sheets for related compounds, such as 5-nitro-2-furoyl chloride, provide detailed information on safe handling practices, indicating that similar precautions are likely necessary for ethyl 1-(5-nitro-2-furoyl)-4-piperidinecarboxylate in laboratory settings . This includes measures to prevent skin and eye contact, inhalation, and ingestion, highlighting the compound’s hazardous nature if not handled properly.
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as 5-nitrofuran derivatives, have been shown to exhibit activity against pathogens of the eskape panel . The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of bacteria that are often resistant to antibiotics .
Mode of Action
It is suggested that the compound may interact with its targets in a way that disrupts their normal function, leading to the inhibition of the pathogens .
Biochemical Pathways
It is likely that the compound interferes with essential biochemical processes in the target pathogens, leading to their inhibition .
Result of Action
It is suggested that the compound may inhibit the growth of the target pathogens, leading to their eventual elimination .
Propriétés
IUPAC Name |
ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-2-20-13(17)9-5-7-14(8-6-9)12(16)10-3-4-11(21-10)15(18)19/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYBVBIJEKTNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[1-ethyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]benzoyl}morpholine](/img/structure/B5673539.png)

![1,9-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5673550.png)


![ethyl 3-{[(2-ethoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5673587.png)

![3-[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5673598.png)
![1-acetyl-N-[3-(1-piperidinyl)propyl]-5-indolinesulfonamide](/img/structure/B5673601.png)

![{[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B5673620.png)
![2-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,2-thiazinane 1,1-dioxide](/img/structure/B5673624.png)
![(3S*,4S*)-4-methyl-1-{[1-(4-methylbenzoyl)piperidin-4-yl]carbonyl}piperidine-3,4-diol](/img/structure/B5673627.png)
